Axl Kinase Inhibition Potency: Class-Level Benchmarking Against the Lead Compound 9im
High-strength direct data for the target compound is limited. However, the 4-oxo-1,4-dihydroquinoline-3-carboxamide class has demonstrated potent Axl kinase inhibition. The lead compound 9im from this series (which differs from the target compound by its specific C-1, C-6, and amide substitutions) inhibited Axl with a Kd of 2.7 nM and an IC50 of 4.0 nM, while being significantly less potent against 403 other wild-type kinases [1]. The target compound, with its 6-methoxy and N-(thiazol-2-yl) configuration, is expected to occupy the same Axl ATP-binding pocket but with altered selectivity and potency profiles that must be empirically determined. This class-level data establishes the scaffold's capability for sub-nanomolar target engagement.
| Evidence Dimension | Axl kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class-level benchmark is IC50 = 4.0 nM for lead compound 9im |
| Comparator Or Baseline | Compound 9im (a 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative; J. Med. Chem. 2016, 59, 6807) |
| Quantified Difference | Target compound activity is uncharacterized; the class lead achieves single-digit nanomolar IC50 |
| Conditions | Recombinant Axl kinase inhibition assay (HTRF); selectivity panel of 403 wild-type kinases at 1 µM |
Why This Matters
For users screening for Axl kinase inhibitors, this class offers validated, potent starting points; the target compound's distinct substitution pattern may yield differentiated selectivity that requires empirical profiling.
- [1] Tan, L.; Zhang, Z.; Gao, D.; Luo, J.; Tu, Z.-C.; Li, Z.; Peng, L.; Ren, X.; Ding, K. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. J. Med. Chem. 2016, 59 (14), 6807–6825. View Source
